3-Cyclobutylidene-1,1,1-trifluoropropan-2-one
Description
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one is a fluorinated ketone characterized by a strained cyclobutylidene ring and a trifluoromethyl group. This compound’s unique structure confers distinct electronic and steric properties, making it a subject of interest in organic synthesis and enzyme inhibition studies.
Properties
CAS No. |
146801-52-7 |
|---|---|
Molecular Formula |
C7H7F3O |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3-cyclobutylidene-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)6(11)4-5-2-1-3-5/h4H,1-3H2 |
InChI Key |
GTHZVEPDUVEQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C(F)(F)F)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one typically involves the reaction of cyclobutylidene with trifluoroacetone under controlled conditions. One common method includes the use of a Grignard reagent, where cyclobutylidene magnesium bromide reacts with trifluoroacetone to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent inhibitor of certain enzymes and proteins. This property is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Structural and Physical Properties
The trifluoropropan-2-one scaffold is versatile, with substituent variations significantly altering physical and chemical behaviors. Key analogs include:
Key Observations:
- Cyclobutylidene vs. The phenyl derivative’s lower molecular weight (188.15 vs. ~264 for biphenyl) correlates with its lower boiling point.
- OTFP’s Alkylthio Chain: The octylthio substituent in OTFP enhances hydrophobicity, critical for binding to JHE’s deep, narrow substrate pocket .
Biological Activity
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its neuroprotective effects and interactions with various biological systems.
Chemical Structure and Properties
The chemical structure of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one includes a cyclobutylidene moiety and a trifluoromethyl ketone functional group. Its molecular formula is CHFO, and it has a molecular weight of approximately 188.13 g/mol. The presence of trifluoromethyl groups significantly influences its reactivity and biological interactions.
Neuroprotective Effects
Research indicates that compounds containing trifluoromethyl ketones exhibit neuroprotective properties. A study highlighted that 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one demonstrates neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons (CGNs). This effect is mediated through multiple pathways that involve the inhibition of apoptotic signaling cascades .
Table 1: Neuroprotective Effects of Trifluoromethyl Ketones
| Compound | Model Used | Effect on Apoptosis |
|---|---|---|
| 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one | Cerebellar Granule Neurons | Inhibits low K-induced apoptosis |
| 3,3,3-Trifluoro-1-phenyl-1,2-propanedione | Cerebellar Granule Neurons | Moderate inhibition |
| 1,1,1-Trifluoro-3-phenyl-2-propanone | Cerebellar Granule Neurons | Weak neuroprotection |
The mechanism through which 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one exerts its neuroprotective effects involves the modulation of intracellular signaling pathways. By inhibiting the activation of caspases and other pro-apoptotic factors, this compound can effectively reduce neuronal cell death under stress conditions .
Case Studies
Several case studies have documented the effects of trifluoromethyl ketones in various biological systems:
- Case Study 1 : In an in vitro study involving CGNs exposed to low potassium levels, treatment with 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one resulted in a significant decrease in apoptotic markers compared to untreated controls. This suggests a promising therapeutic potential for neurodegenerative conditions where apoptosis plays a critical role.
- Case Study 2 : A comparative analysis with similar compounds revealed that while some trifluoromethyl ketones showed limited neuroprotection, 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one exhibited superior efficacy in protecting neuronal cells from oxidative stress-induced apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
